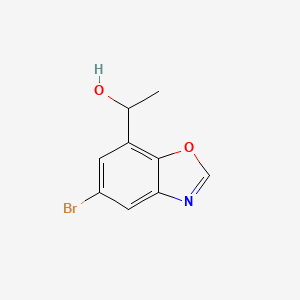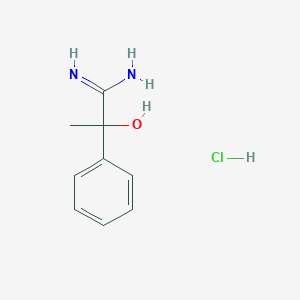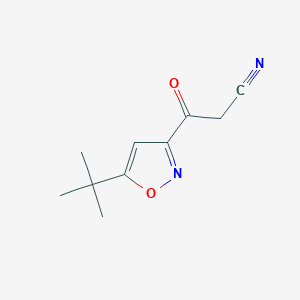![molecular formula C9H15N3 B1447588 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine CAS No. 1500012-34-9](/img/structure/B1447588.png)
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine
Vue d'ensemble
Description
“{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine” is a chemical compound . The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo [1,2-a]pyridin-7-ylamine . It has a molecular weight of 137.18 . The compound is stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3/c8-6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is an oil and is stored at 4°C . It has a molecular weight of 137.18 . More detailed physical and chemical properties would require additional information or experimental data.Applications De Recherche Scientifique
Periodontitis Treatment
This compound has been identified as a potential inhibitor of Porphyromonas gingivalis glutaminyl cyclase (PgQC) . PgQC is a key enzyme in the pathogenesis of periodontitis, a severe oral disease linked to systemic conditions like diabetes and Alzheimer’s disease. Inhibitors based on the tetrahydroimidazo[1,2-a]pyridine scaffold have shown activity in the lower nanomolar range, indicating their potential as novel anti-infective compounds for treating periodontitis.
Antibacterial Activity
Derivatives of tetrahydroimidazo[1,2-a]pyrimidine, which share a similar core structure with our compound of interest, have demonstrated significant antibacterial activity . These derivatives have been effective against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus , suggesting that N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine could be explored for its antibacterial properties.
Antimicrobial Agent Development
The structural similarity of this compound to other imidazo[1,2-a]pyrimidine derivatives, which have shown antimicrobial properties, points to its potential use in developing new antimicrobial agents . The ongoing challenge of multi-drug resistant microbial infections makes this an area of high interest and importance.
Drug Discovery for Systemic Diseases
Given the link between periodontitis and systemic diseases, the compound’s role in inhibiting key pathogens like P. gingivalis could extend to therapeutic applications in systemic diseases such as atherosclerosis and diabetes .
Oral Microbiome Research
The compound’s inhibitory effects on PgQC could also contribute to research on the oral microbiome’s balance and its impact on oral and systemic health . Understanding these mechanisms can lead to better preventive measures and treatments for oral diseases.
Enzyme Inhibition Studies
The compound’s activity against PgQC suggests it could be used as a tool in enzyme inhibition studies to understand the enzyme’s role in disease processes and to develop targeted therapies .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
Imidazole derivatives, in general, have been known to exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives have been reported to show various biological activities .
Propriétés
IUPAC Name |
N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCATBOCKYQNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)


![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)





![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)